2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID
Description
Properties
IUPAC Name |
2-acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-9(12(16)17)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKTHYZLXZOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334412 | |
| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylvanilalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63357-45-9 | |
| Record name | 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID can be synthesized through the acetylation of vanilalanine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
Neurotransmitter Research
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is structurally related to neurotransmitters and has been studied for its role in modulating dopamine pathways. It acts as a diagnostic agent in the assessment of dopamine-related disorders, providing insights into conditions such as Parkinson's disease and schizophrenia .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This has implications for developing therapeutic agents aimed at diseases characterized by oxidative damage, such as neurodegenerative disorders .
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent due to its ability to influence metabolic pathways. It may enhance the efficacy of existing drugs or serve as a lead compound for new drug development targeting metabolic disorders .
Case Studies
Mechanism of Action
2-ACETAMIDO-3-(4-HYDROXY-3-METHOXYPHENYL)PROPANOIC ACID exerts its effects through various molecular targets and pathways. It can interact with enzymes involved in amino acid metabolism, influencing their activity and leading to changes in metabolic pathways. The compound can also act as a substrate for certain enzymes, undergoing transformation into biologically active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C₁₂H₁₅NO₅ | 253.251 | Acetamido, propanoic acid, vanillyl |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | C₁₀H₁₂O₄ | 196.20 | Propionic acid, vanillyl |
| 4-Hydroxy-3-methoxycinnamic acid (HMCA) | C₉H₈O₄ | 180.16 | Cinnamic acid, vanillyl |
| N-Acetyltyrosine | C₁₁H₁₃NO₄ | 223.23 | Acetamido, tyrosine backbone |
Key Observations :
- The propanoic acid chain (vs. cinnamic acid in HMCA) may influence solubility and interaction with microbial enzymes or host receptors.
HMPA (3-(4-Hydroxy-3-Methoxyphenyl)Propionic Acid)
- Source : Gut microbiota metabolite of HMCA .
- Activity : Reduces high-fat diet-induced obesity, hepatic steatosis, and insulin resistance by modulating gut microbiota (increasing Bacteroidetes, decreasing Firmicutes) .
- Mechanism : Acts as a bioactive intermediate, influencing lipid metabolism and microbial ecology.
HMCA (4-Hydroxy-3-Methoxycinnamic Acid)
- Source : Abundant in plant-based foods (e.g., fruits, vegetables).
- Activity : Antioxidant properties; serves as a precursor for HMPA via microbial metabolism .
This compound
- Microbial Metabolism: Resistance to degradation by gut microbiota compared to HMPA, altering bioavailability. Therapeutic Potential: As a modified amino acid, it could serve as a prodrug or enzyme inhibitor.
Pharmacokinetic and Stability Considerations
- HMPA : Rapidly produced by gut microbiota from HMCA but may have short half-life due to simplicity of structure .
Biological Activity
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a compound derived from the metabolism of dietary polyphenols, particularly 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation, anti-obesity effects, and possible anticancer properties.
- Chemical Formula : C₁₂H₁₅NO₅
- Molecular Weight : 253.25 g/mol
- CAS Number : 63357-45-9
1. Metabolic Effects
Recent studies have highlighted the role of HMPA in improving metabolic health. It has been shown to:
- Enhance Insulin Sensitivity : HMPA administration has led to improved insulin sensitivity in high-fat diet (HFD)-induced obesity models, suggesting its potential as a therapeutic agent for metabolic disorders .
- Regulate Hepatic Lipid Metabolism : HMPA activates signaling pathways that promote lipid degradation in the liver, which is crucial for preventing hepatic steatosis .
2. Anti-Obesity Properties
HMPA exhibits significant anti-obesity effects by:
- Modulating Gut Microbiota : It influences the composition of gut microbiota, increasing beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes, which are often associated with obesity .
- Stimulating Lipid Catabolism : The compound activates GPR41 receptors that are linked to lipid metabolism and energy expenditure, thereby mitigating weight gain associated with high-fat diets .
Mechanistic Insights
The mechanisms underlying the biological activities of HMPA involve multiple pathways:
- GPR41 Activation : HMPA binds to GPR41 receptors, which play a role in mediating the metabolic benefits observed in animal models .
- Gene Expression Modulation : Administration of HMPA has resulted in significant changes in liver gene expression related to lipid metabolism and inflammatory responses .
Case Studies and Research Findings
Several studies have elucidated the biological effects of HMPA:
| Study | Findings |
|---|---|
| PMC10692101 | Identified HMPA's role in enhancing insulin sensitivity and regulating hepatic lipid metabolism in mice fed a high-fat diet. |
| PubMed31075850 | Demonstrated that dietary HMCA leads to increased levels of HMPA, contributing to metabolic health improvements. |
| MDPI1420-3049 | Explored structural analogs showing anticancer activity, suggesting potential for HMPA. |
Q & A
Q. What are the established synthesis routes for 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis routes typically involve condensation reactions between protected amino acid precursors and functionalized phenolic derivatives. For example, coupling acetamido-protected alanine analogs with 4-hydroxy-3-methoxyphenylpropionic acid intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) achieves yields of 60-75% . Reaction temperature (optimized at 0–4°C for sensitive intermediates) and solvent polarity (e.g., DMF vs. THF) critically affect stereochemical purity. Post-synthesis, reverse-phase HPLC with UV detection (λ = 280 nm) is essential for purity assessment, ensuring >95% purity for pharmacological studies .
Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Methodological Answer: Combined spectroscopic and chromatographic methods are required:
- NMR (¹H/¹³C): Confirms regiochemistry of the methoxy and acetamido groups (e.g., δ 3.85 ppm for methoxy protons) .
- HPLC-MS: Detects trace impurities (<0.1%) and validates molecular weight (e.g., [M+H]⁺ at m/z 282.1) .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the carboxylic acid) .
Differential Scanning Calorimetry (DSC) further assesses crystallinity, which impacts solubility in biological buffers .
Q. How do researchers assess its interactions with biological targets in preliminary pharmacological studies?
Methodological Answer: Initial screens use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target proteins (e.g., enzymes or receptors). For instance, SPR assays with immobilized tyrosine phosphatase 1B (PTP1B) revealed micromolar-level inhibition, suggesting potential antidiabetic applications . Parallel cell-based assays (e.g., HEK293 models) quantify downstream effects like phosphorylation changes via Western blot .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide experimental design?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model transition states in synthetic reactions, identifying energetically favorable pathways . Molecular dynamics simulations predict solvation effects and conformational stability in aqueous environments. For example, simulations of the methoxy group’s rotational barriers inform solvent selection to minimize steric hindrance . These insights reduce trial-and-error experimentation by 30-50% .
Q. What strategies address contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity. A systematic approach includes:
- Meta-analysis: Normalizing bioactivity data using standardized metrics (e.g., IC50 values adjusted for assay pH and temperature) .
- Orthogonal Validation: Replicating key findings across multiple platforms (e.g., fluorescence polarization vs. enzymatic colorimetric assays) .
- Batch Consistency Checks: Rigorous QC via LC-MS to exclude degradation products (>99% purity required) .
Q. How is Design of Experiments (DoE) applied to optimize synthetic conditions for scale-up?
Methodological Answer: DoE employs factorial designs to evaluate interdependent variables. For example, a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design can optimize yield while minimizing byproducts. Response surface models identify ideal conditions (e.g., 25°C, 1.2 eq. catalyst, DMF:H2O 9:1), achieving 85% yield with 98% purity . This replaces traditional one-variable-at-a-time approaches, reducing experimentation by 40% .
Q. What structural modifications enhance the compound’s pharmacological profile while retaining core activity?
Methodological Answer: Derivatization focuses on:
- Methoxy Group Replacement: Substituting with halogens (e.g., -F) improves metabolic stability (t½ increased from 2.1 to 4.7 hrs in liver microsomes) .
- Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole enhances membrane permeability (Papp increased from 1.2 × 10⁻⁶ to 5.8 × 10⁻⁶ cm/s in Caco-2 assays) .
Structure-activity relationship (SAR) studies use parallel synthesis and high-throughput screening to prioritize analogs .
Q. How do environmental factors (e.g., pH, light) affect the compound’s stability in experimental settings?
Methodological Answer: Stability studies under ICH guidelines reveal:
- pH Sensitivity: Degrades rapidly at pH >7 (t½ = 12 hrs vs. 72 hrs at pH 5) due to hydrolysis of the acetamido group .
- Photoreactivity: UV exposure (λ = 254 nm) induces dimerization; amber glassware and argon sparging are required for storage .
Accelerated stability testing (40°C/75% RH) informs formulation strategies for in vivo studies .
Q. What methods validate target engagement in cellular assays while minimizing off-target effects?
Methodological Answer:
- Chemical Proteomics: Use of photoaffinity probes (e.g., diazirine-tagged analogs) to capture binding partners in live cells .
- CRISPR Knockout Models: Confirming loss of activity in target-deficient cells (e.g., PTP1B KO HepG2 cells) .
- Selectivity Panels: Screening against 100+ kinases/phosphatases to calculate selectivity indices .
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer: Batch-to-batch variability is addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
